molecular formula C25H26N2O5S B2728546 Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate CAS No. 921784-61-4

Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate

Cat. No.: B2728546
CAS No.: 921784-61-4
M. Wt: 466.55
InChI Key: AQXIPSQCSRSBRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C25H26N2O5S and its molecular weight is 466.55. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

Chemical Synthesis and Heterocycle Formation : Research into related thiazole and benzofuran derivatives demonstrates their utility in synthesizing a wide range of heterocyclic compounds. These compounds are pivotal in medicinal chemistry due to their potential biological activities. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been used as a versatile intermediate for synthesizing various trifluoromethyl heterocycles, suggesting a similar potential application for the compound in generating novel heterocyclic structures with potential pharmacological properties (Honey et al., 2012).

Pharmacological Research : Benzothiazole and benzofuran derivatives are extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The synthesis and evaluation of benzothiazole acylhydrazones as anticancer agents highlight the potential of benzothiazole derivatives in drug development (Osmaniye et al., 2018). Similarly, the compound could be investigated for its pharmacological properties, leveraging the biological relevance of its benzofuran and thiazole components.

Properties

IUPAC Name

ethyl 2-[2-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-4-30-21(28)12-19-15-33-24(26-19)27-23(29)17-10-8-16(9-11-17)14-31-20-7-5-6-18-13-25(2,3)32-22(18)20/h5-11,15H,4,12-14H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXIPSQCSRSBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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